Journal Name:Heterocycles
Journal ISSN:0385-5414
IF:0.689
Journal Website:http://www.heterocycles.jp/newlibrary/libraries/prepress
Year of Origin:1973
Publisher:Japan Institute of Heterocyclic Chemistry
Number of Articles Per Year:130
Publishing Cycle:Monthly
OA or Not:Not
Electrohydrodynamic convection instabilities observed in suspensions of cellulose nanocrystals
Heterocycles ( IF 0.689 ) Pub Date: 2023-07-26 , DOI: 10.1007/s10570-023-05391-6
Cellulose nanocrystals are slender, negatively charged nanoparticles that spontaneously form a cholesteric liquid crystal in aqueous suspension above a critical concentration. When they are suspended in apolar solvents such as toluene using surfactants, the application of an AC electric field leads to the reorientation and then distortion of the cholesteric order until the cholesteric structure completely unwinds into a nematic-like order, typically above 0.4–0.6 kV/cm at 1kHz. In this work, we show that at much higher electric fields (\(\ge\) 4.6 kV/cm at 1 kHz) the sample develops a periodic pattern that varies with the field amplitude. We ascribed this pattern to electrohydrodynamic convection instabilities. These instabilities usually present complex regimes varying with the field, the voltage, the frequency and the geometry. However, the typical geometry where these instabilities were most documented across the literature differs from the geometry used in this work. This work concludes with possible future experimental investigations to clarify the exact regime of instability responsible for these observations.
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Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki–Miyaura and Mizoroki–Heck cross-coupling reactions
Heterocycles ( IF 0.689 ) Pub Date: 2023-07-04 , DOI: 10.1007/s10570-023-05323-4
The field of catalysis is ever flourishing to meet the challenges faced in our day-to-day needs keeping in mind the environmental concerns. In line with this quest, a new N-heterocyclic carbene-palladium(II) complex grafted on cellulose, a naturally available biomacromolecule from agricultural waste sugarcane bagasse (Cellu@NHC-Pd) was synthesized as a heterogeneous catalyst. The facile multistep synthesis was achieved using low-cost chemicals and mild reaction conditions. The characterization of the Cellu@NHC-Pd heterogeneous catalyst by various analytical techniques such as FT-IR, FE-SEM, EDS, HR-TEM, TG/DTA, ICP-OES and p-XRD confirmed its structure, morphology, thermal stability and chemical composition. The Cellu@NHC-Pd heterogeneous catalyst was successfully investigated for its catalytic ability in Suzuki–Miyaura and Mizoroki–Heck cross-coupling reactions under green reaction medium at ambient temperature. The heterogeneous catalyst was examined for its catalytic effectiveness in the cross-coupling reactions for various parameters like solvent, base, temperature, time and catalyst loading. Additionally, the developed heterogeneous catalyst showed very good tolerance to a variety of functional groups. Being heterogeneous, the catalyst could be easily recovered by simple filtration. The Cellu@NHC-Pd heterogeneous catalyst can be additionally probed for its catalytic excellence in other applications.
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Simultaneous cell-by-cell recognition and microfibril angle determination in Japanese hardwoods by polarized optical microscopy combined with semantic segmentation
Heterocycles ( IF 0.689 ) Pub Date: 2023-07-03 , DOI: 10.1007/s10570-023-05351-0
Hardwood species have flourished in the recent evolutionary history of angiosperms and exhibit pronounced diversity in cell anatomy, such as cell arrangement, cell type, ultrastructure, and cellulose microfibril angle. Optimization of the mass transportation and load-bearing functions of wood can be realized by complex combinations of these structural features. To decipher species-by-species structural optimization strategies, multiscale wood cell structures should ideally be measured simultaneously. However, methodological restrictions have hampered progress in this respect. To address this problem, the present study aimed to measure and analyze the cell-by-cell cellulose microfibril angle and anatomy of Japanese hardwood species using polarized optical microscopy-based retardation imaging and deep learning-based semantic segmentation to achieve cell-by-cell microfibril angle imaging in a wide field of view. Microfibril angle imaging revealed that characteristic ultrastructure and microfibril angle distributions were distinguishable depending on the wood species and cell type, such as fibers, axial parenchyma, and vessel elements. The results implied that cell wall thickness and microfibril angle are correlated in fibers or tracheids of certain vesselless and ring-porous species. The combination of microfibril angle imaging and semantic segmentation presents the opportunity to gain insights into optimization strategies in the hierarchical structure of diverse wood species.
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Hydrogen-bond assisted nonconventional photoluminescence of crystalline and amorphous cellulose
Heterocycles ( IF 0.689 ) Pub Date: 2023-07-24 , DOI: 10.1007/s10570-023-05392-5
Cellulose is hierarchically arranged to form a sophisticated supramolecular structure. The structural complexity leads to a dilemma where the intrinsic luminescence properties of cellulose itself have not been well understood. In this study, crystalline and amorphous cellulose from tunicate was prepared to investigate the nonconventional photoluminescence property. In cellulose, the crystalline regions are in the form of cellulose nanocrystals (CNCs). After extraction from the original fibers, the CNCs are used in foams, in films made only of CNCs, and also in CNC/PVA films. In those different systems, there are different hydrogen bonding interactions among the hydroxy groups on the CNC surfaces. CNC foam has the strongest fluorescence emission intensity with the highest photoluminescence quantum yield (PLQY 10.94%), but lowest phosphorescence intensity with the shortest phosphorescence lifetime of 178.77 ms. The CNC/PVA films, on the other hand, have the lowest PLQY (5.15%) and longest phosphorescence lifetime (569.38 ms). The results indicate that hydrogen bonding interaction effectively inhibits the motion of hydroxyl groups on the surface of CNCs, which is favor for stronger phosphorescence emission and longer phosphorescence lifetime. Compared with the crystalline cellulose (pulp film), the highly amorphous cellulose (ReAC-Pulp film) exhibits stronger phosphorescence emission intensity and longer lifetime (808.33 ms), with the maximum emission wavelength significantly blue-shifted from 494 nm to 461 nm. This is attributed to the different intra- and intermolecular hydrogen bonding networks of amorphous cellulose and the lack of surface group motion on the nanocrystals. This hydrogen-bond assisted luminescence property may contribute to reveal the complicated supramolecular structure of cellulose materials.
Detail
Pyrolysis of cellulose nanofibers: detailed assessment of process kinetics and thermodynamic parameters
Heterocycles ( IF 0.689 ) Pub Date: 2023-07-20 , DOI: 10.1007/s10570-023-05379-2
Owing to their exceptional properties, such as high mechanical strength, low density, a large number of surface functional groups, excellent optical properties, and sustainability, cellulose nanofibers (CNFs) have piqued the scientific community's interest. This work aims to develop a comprehensive understanding of the pyrolysis behavior of CNFs by analyzing thermal degradation and evaluating the kinetic triplets, which are activation energy (\({\text{E}}_{\alpha }\)), pre-exponential factor (A), and reaction model. To better understand the effect of surface morphology and surface functionality, three distinct types of CNFs: ionic liquid hydrolyzed (ILCNF), high-speed mechanically sheared (MCNF), and TEMPO-mediated oxidized (TCNF) were studied here. As a result of the presence of carboxylate groups on the surface and a small diameter (average 3.5 nm), TCNF degraded the earliest (Tpeak 286 °C) and left the most residue (23.2% for 2 °C/min). The average \(E_{\alpha }\) and lnA for ILCNF, MCNF, and TCNF were 192.75, 192.68, 149.81 kJ/mol, and 34, 32.4, and 25.6, respectively. The master plots revealed that all CNFs adhere to the random scission model. The evaluated kinetics triplets were used to reconstruct the rate of reaction, which ultimately validated the estimated kinetic triplets via the superior regression coefficient (R2 0.964−0.993) for all CNFs at all heating rates. Further, the thermodynamics parameters were evaluated and analyzed to understand the nature of the pyrolysis process. The low potential barrier of 4.9 kJ/mol facilitated the production of pyrolysis products. This research can be used to create products for resource remediation and alternative energy by pyrolyzing waste CNFs.Graphical abstract
Detail
Relaxation dynamics of water in the vicinity of cellulose nanocrystals
Heterocycles ( IF 0.689 ) Pub Date: 2023-07-15 , DOI: 10.1007/s10570-023-05361-y
Water molecules near cellulose nanocrystals (CNCs; produced via the sulfuric acid-catalyzed hydrolysis of wood pulp) are believed to relax slower than those in the bulk liquid, which may result in unique properties of CNC aqueous dispersions. This study analyzed the polarization behavior of water molecules in CNC aqueous dispersions and other reference samples using a dielectric relaxation spectroscopy (DRS) technique in the microwave frequency range (0.2–20 GHz). As the CNC concentration increases, two slow relaxation components become prominent. The comparison with DRS data of aqueous dispersions of nanoporous silica, polyvinyl alcohol (PVA), and hairy CNC (HCNC) with amorphous chains protruding from both ends suggested that these slow relaxation modes of water near CNC surfaces cannot be attributed to direct hydrogen bonding interactions with the hydroxyl (OH) groups exposed and immobilized at the solid surface. Instead, they are similar to the water molecules interacting with OH groups attached to flexible polymer chains. Molecular dynamics (MD) simulations of the polarization behavior of water near the (110) facet of cellulose Iβ crystals confirmed that the interactions of water molecules with the cellulose crystal surface do not cause slower relaxations in the frequency range studied via the DRS. These results indicated that the CNC surface cannot be depicted with the crystallographic facets of cellulose Iβ; instead, it resembles a polymer-brush surface on which the short glucan residues or fragments of the strong acid-catalyzed hydrolysis process are swollen and extended into the aqueous phase.
Detail
Zn2+ ions cross-linking sodium alginate encapsulated bacterial cellulose/ZnO composite film for antibacterial application
Heterocycles ( IF 0.689 ) Pub Date: 2023-07-10 , DOI: 10.1007/s10570-023-05371-w
To realize the biocompatibility, mechanical strength, and sustained antibacterial properties of medical materials, it is feasible to introduce antibacterial material components into biomass matrix to prepare medical materials. Herein, zinc oxide (ZnO) was in-situ synthesized in bacterial cellulose (BC) dispersion and filtered into a film, and the BC/ZnO composite film was further immersed in sodium alginate (Alg) solution to construct the second layer structure. The microstructure, mechanical strength, and antibacterial properties of the composite films were investigated systematically. The tensile strength of the BC/ZnO/CAlg sample was achieved at 16.5 ± 2.4 MPa, much higher than that of the Zn2+ crosslinked CAlg film of 11.5 ± 1.2 MPa. The Zn2+ cross-linked Alg in the outer layer and the BC/ZnO composite film in the inner layer combined to create a synergistic effect. This secondary structure design ensures good hydrophilicity and hygroscopicity of the material which enables the sustained-release migration of Zn2+ from the inner layer to the outer layer. Finally, the BC/ZnO/CAlg composite film possesses excellent antibacterial performance against Staphylococcus aureus and Escherichia coli. In addition, this work systematically expounds on the antibacterial and slow-release mechanism of secondary structure composite membranes. The results will provide a database and theoretical reference for applying BC/ZnO/CAlg composite membranes in the medical field.
Detail
Sum frequency generation (SFG) microscopy analysis of cellulose microfibrils in Physcomitrium patens gametophore leaf
Heterocycles ( IF 0.689 ) Pub Date: 2023-07-07 , DOI: 10.1007/s10570-023-05355-w
Physcomitrium patens is a good model system to study the structure and function relationships of cellulose synthase (CESA) proteins since the life cycle of moss is short and genetic modification is relatively easy. Here, we report a microscopic sum frequency generation (SFG) vibrational spectroscopy analysis of P. patens leaves in a never-dried and fully hydrated state. Using imaging-SFG spectroscopy, cellulose microfibril (CMF) organization in the midrib, laminar, and marginal regions of the gametophore leaf were analyzed separately. The azimuth angle dependence of SFG signals showed that CMFs in the thick stereid cell walls in the midrib are highly aligned along the microfibril angle of ~ 30° with respect to the midrib axis. CMFs in the marginal cell walls also are preferentially tilted toward the longitudinal axis of leaf with the characteristic features of secondary cell walls. On the other hand, CMFs in the lamina cell walls have no preferential orientation and their SFG intensity is low, which is consistent with the primary cell wall property. The thick walls and highly aligned CMFs in the midrib and marginal cells of P. patens leaves are consistent with their support function.
Detail
Cellulose acetate for a humidity-responsive self-actuator bilayer composite
Heterocycles ( IF 0.689 ) Pub Date: 2023-07-05 , DOI: 10.1007/s10570-023-05342-1
The use of stimuli-responsive polymers to produce environmentally responsive self-actuators continues to rise. Highly hygroscopic materials are attracting great interest for the design of humidity-responsive self-actuators. In this context, bilayer composites, formed by the coupling of a hygroscopic layer with a non-hygroscopic one, are relevant as they allow for the response to be tuned through the design of the composite layers. Therefore, the meticulous material characterization and the definition of descriptive models of their hygroscopic behavior are the primary steps towards the development of humidity-responsive self-actuators. This study is aimed at measuring and predicting the response of a bilayer composite made of a hygroscopic material layer and a layer of a non-hygroscopic material when subjected to changes in environmental humidity levels, to be used as a humidity-responsive self-actuator. A cellulose acetate was used as the hygroscopic material. Predictions for the induced hygroscopic deformation in the bilayer composite, based on two-physics finite element simulations, are compared to experimental measurements.
Detail
Homogeneous esterification of glucuronoxylans and investigation of their emulsifying properties
Heterocycles ( IF 0.689 ) Pub Date: 2023-06-27 , DOI: 10.1007/s10570-023-05343-0
Hemicellulose, which is an abundant polysaccharide, has the potential to be an alternative for petroleum-based emulsifiers. In this study, dodecenyl succinic anhydride (DDSA) modified glucuronoxylans (DDSA-GLX) with high degree of substitution (DS) were synthesized through homogeneous esterification. The emulsifying properties of DDSA-GLX were investigated. The influences of pH, DS, calcium and sodium ions, and solvent system on the emulsifying properties (droplet size, zeta potential, emulsifying activity, and emulsion stability) were evaluated. The results indicated that the DS hold positive impact on the emulsifying properties of DDSA-GLX. With the increasing of DS, DDSA-GLX emulsions showed smaller droplet size (~ 0.56 μm), lower zeta potential (− 27.6 mV), higher emulsifying activity (0.989), and better emulsion stability. In addition, DDSA-GLX showed better emulsifying properties at pH 6.5 and pH 8.5. Calcium and sodium ions had negative impacts on the emulsifying properties of DDSA-GLX. Furthermore, DDSA-GLX prepared in water showed better emulsifying properties than those of DDSA-GLX prepared in DMSO (DS = 0.044). To sum up, the DDSA-GLX with high DS (up to 0.328) presented satisfactory emulsifying properties and the potential to be an alternative for petroleum-based emulsifiers.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, ORGANIC 有机化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
17.10 61 Science Citation Index Science Citation Index Expanded Not
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